3-Bromo-4-(pivaloyloxy)benzoic acid
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Overview
Description
3-Bromo-4-(pivaloyloxy)benzoic acid is an organic compound with the molecular formula C12H13BrO4. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a bromine atom, and the hydroxyl group at the 4-position is esterified with pivaloyl (trimethylacetyl) group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(pivaloyloxy)benzoic acid typically involves the esterification of 3-bromo-4-hydroxybenzoic acid with pivaloyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(pivaloyloxy)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Ester Hydrolysis: The pivaloyloxy group can be hydrolyzed under acidic or basic conditions to yield 3-bromo-4-hydroxybenzoic acid.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a palladium catalyst.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products like 3-azido-4-(pivaloyloxy)benzoic acid or 3-thiocyanato-4-(pivaloyloxy)benzoic acid.
Hydrolysis: 3-Bromo-4-hydroxybenzoic acid.
Oxidation: Carboxylate derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
3-Bromo-4-(pivaloyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(pivaloyloxy)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and pivaloyloxy group can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxybenzoic acid: Lacks the pivaloyloxy group, making it more hydrophilic and less sterically hindered.
4-(Pivaloyloxy)benzoic acid: Lacks the bromine atom, affecting its reactivity and potential biological activity.
3-Bromo-4-methoxybenzoic acid: Contains a methoxy group instead of a pivaloyloxy group, altering its chemical properties and reactivity.
Uniqueness
3-Bromo-4-(pivaloyloxy)benzoic acid is unique due to the presence of both bromine and pivaloyloxy groups, which confer distinct steric and electronic properties. These features can influence its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
CAS No. |
1131594-54-1 |
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Molecular Formula |
C12H13BrO4 |
Molecular Weight |
301.13 g/mol |
IUPAC Name |
3-bromo-4-(2,2-dimethylpropanoyloxy)benzoic acid |
InChI |
InChI=1S/C12H13BrO4/c1-12(2,3)11(16)17-9-5-4-7(10(14)15)6-8(9)13/h4-6H,1-3H3,(H,14,15) |
InChI Key |
RYJAKSDPCHGSCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(=O)O)Br |
Origin of Product |
United States |
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